1-Isopropyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Isopropyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C7H10N2O2 . It has a molecular weight of 154.17 .
Molecular Structure Analysis
The molecular structure of 1-Isopropyl-1H-pyrazole-4-carboxylic acid has been studied using crystallographic results and solid-state NMR . The compound presents polymorphism, and one of the polymorphs of the compound shows solid-state proton transfer .Physical And Chemical Properties Analysis
1-Isopropyl-1H-pyrazole-4-carboxylic acid is a solid compound . Its SMILES string is O=C(O)C1=CN(N=C1)C©C .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
1-Isopropyl-1H-pyrazole-4-carboxylic acid belongs to the family of heterocyclic compounds, which are crucial in the synthesis of various biologically active compounds in organic chemistry. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biological applications have been extensively reviewed, highlighting their significance as scaffold structures in heterocyclic compounds due to their diverse synthetic applicability and biological activity. This mini-review can serve as a guide for scientists in medicinal chemistry, providing detailed insights into the biological activities of pyrazole carboxylic acid derivatives and their various synthetic methods (Cetin, 2020).
Privileged Scaffold in Synthesis of Heterocycles
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a related structure, highlights the reactivity and application of these compounds in the synthesis of various classes of heterocyclic compounds and dyes. This review covers the preparation, reactivity, and application in heterocyclic and dyes synthesis, showcasing the significance of these compounds in the synthesis of a broad range of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Bioevaluation and Synthetic Methods
Pyrazoles are recognized for their importance in agrochemical and pharmaceutical activities. A review focusing on the developments in synthetic strategies, biological activities found in pyrazole derivatives, outlines the potential of these compounds across various applications. This includes their synthesis under specific conditions and their characterization, demonstrating their diverse physical and chemical properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Synthesis of Pyranopyrimidine Scaffolds
The synthesis of pyranopyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications, has been reviewed. This article covers all synthetic pathways employed for the development of substituted pyranopyrimidine derivatives using various hybrid catalysts, focusing on the application of these catalysts in the synthesis of lead molecules (Parmar, Vala, & Patel, 2023).
Anticancer Agent Development
The Knoevenagel condensation has been a major driver in the development of biologically fascinating molecules, with many reaction products exhibiting remarkable anticancer activity. This review highlights the efficiency of the Knoevenagel condensation explored in recent years to generate molecules of pharmacological interest, predominantly toward cancer, providing insights into structure-activity relationships and the mode of action (Tokala, Bora, & Shankaraiah, 2022).
Safety And Hazards
properties
IUPAC Name |
1-propan-2-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEBYDKBJHWBGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354830 |
Source
|
Record name | 1-Isopropyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
436096-96-7 |
Source
|
Record name | 1-Isopropyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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